Cannabiorcichromenic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2,7-dimethyl-2-(4-methylpent-3-enyl)chromene-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-11(2)6-5-8-18(4)9-7-13-14(22-18)10-12(3)15(16(13)19)17(20)21/h6-7,9-10,19H,5,8H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUGIUKHQGEKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70981332 | |
| Record name | 5-Hydroxy-2,7-dimethyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70981332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63953-75-3 | |
| Record name | Cannabiorcichromenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063953753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-2,7-dimethyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70981332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Chemotaxonomic Distribution
Phytogenic Origins within Plant Genera
While the most famous cannabinoid-producing plant is Cannabis sativa, related structures, including cannabiorcichromenic acid, have been identified in other plant families, most notably in the genus Rhododendron.
This compound has been identified as a natural constituent of Rhododendron anthopogonoides, a medicinal plant species native to China. mdpi.comnih.gov This plant produces a variety of cannabinoid-like chromane (B1220400) and chromene derivatives. mdpi.comnih.gov Research has led to the isolation of several related compounds from this species, including cannabiorcicyclolic acid, anthopogochromenic acid, and anthopogocyclolic acid. mdpi.com These compounds are considered to be of the cannabichromene (B1668259) (CBC) type, characterized by an orcinol (B57675) core, which distinguishes them from the olivetol-based cannabinoids typically found in Cannabis. mdpi.com The presence of this suite of structurally related molecules in Rhododendron points to a specialized and variable biosynthetic machinery for producing cannabinoid-like structures within this genus.
| Kingdom | Genus/Species | Reference |
|---|---|---|
| Plantae | Rhododendron anthopogonoides | mdpi.com |
| Fungi | Cylindrocarpon olidum | nih.govnih.gov |
In Cannabis sativa, the biosynthesis of major cannabinoids such as tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA) originates from the precursor cannabigerolic acid (CBGA). srce.hrwikipedia.org Another key enzyme, cannabichromenic acid (CBCA) synthase, converts CBGA into CBCA, the direct precursor to cannabichromene (CBC). cannabiscareer.comwikipedia.org
This compound is a structural analogue of CBCA, differing by the substitution pattern on the aromatic ring (an orcinol-type core rather than an olivetol-type core). While CBCA is a recognized minor cannabinoid in Cannabis sativa, the natural presence of this compound is not as well-established or prevalent. srce.hrcannabiscareer.com The genetic and biochemical framework that defines Cannabis chemotypes is based on the relative expression and activity of different cannabinoid synthases (THCA synthase, CBDA synthase, CBCA synthase). google.com The potential for trace amounts of this compound or similar orcinol-type cannabinoids would depend on the availability of an alternative precursor to olivetolic acid and the promiscuity of the plant's cannabinoid synthases.
The class of cannabichromene-type compounds has been reported in bryophytes, specifically liverworts. researchgate.netnih.gov Liverworts from the Radula genus, for instance, are known to produce cannabinoid-like compounds, such as perrottetinene, which is a structural analogue of THC. nih.gov This demonstrates that the enzymatic machinery for producing cannabinoid scaffolds exists outside of flowering plants. While the broader class of compounds is present, the specific isolation of this compound from liverworts has not been definitively documented in prominent research. researchgate.netnih.gov
Mycological Production Pathways
The discovery of this compound in the fungal kingdom provides a compelling example of convergent evolution in secondary metabolism and opens avenues for biotechnological production.
This compound was identified as an active component in cultures of the fungus Cylindrocarpon olidum. nih.govnih.gov In this fungus, it was isolated alongside a related chlorinated derivative, 8-chlorothis compound. nih.gov Studies on the extracts from C. olidum revealed that these compounds possess antifungal and antibiotic properties, particularly against gram-positive bacteria, and also demonstrated toxicity to nematodes. nih.gov
The biosynthesis of fungal meroterpenoids is a well-studied field and provides a framework for understanding the formation of this compound. rsc.orgresearchgate.net These pathways are hybrid, combining precursors from polyketide and terpenoid metabolism. nih.gov
The general pathway involves several key steps:
Polyketide Synthesis : A polyketide synthase (PKS) enzyme constructs an aromatic core. In the case of many fungal meroterpenoids, this core is 3,5-dimethylorsellinic acid (DMOA), which is structurally related to the orcinol core of this compound. nih.gov
Prenylation : A prenyltransferase enzyme attaches a terpenoid chain, such as geranyl pyrophosphate (GPP), to the aromatic core. nih.gov
Cyclization : A terpene cyclase enzyme catalyzes the cyclization of the terpenoid chain to form the characteristic heterocyclic ring systems, such as the chromene ring found in this compound. nih.gov
This sequence is exemplified in the biosynthesis of other fungal meroterpenoids like pyripyropene A. nih.gov The discovery of branching pathways in fungi like Aspergillus insuetus, where different terpene cyclases act on the same precursor to create distinct products, highlights the modularity and evolutionary adaptability of fungal meroterpenoid biosynthesis. nih.gov This modular nature suggests that the pathway leading to this compound in Cylindrocarpon olidum likely follows this fundamental model, differing primarily in the specific PKS, prenyltransferase, and cyclase enzymes involved.
| Component | Fungal Meroterpenoid Pathway | Cannabis sativa Pathway |
|---|---|---|
| Aromatic Precursor | Orsellinic Acid / Derivatives (e.g., DMOA) | Olivetolic Acid |
| Terpenoid Precursor | Geranyl Pyrophosphate (GPP) / Farnesyl Pyrophosphate (FPP) | Geranyl Pyrophosphate (GPP) |
| Initial Intermediate | Prenylated Polyketide | Cannabigerolic Acid (CBGA) |
Referenced Chemical Compounds
| Compound Name |
|---|
| 8-chlorothis compound |
| Anthopogochromenic acid |
| Anthopogocyclolic acid |
| Cannabichromene (CBC) |
| Cannabichromenic acid (CBCA) |
| Cannabidiolic acid (CBDA) |
| Cannabigerolic acid (CBGA) |
| This compound |
| Cannabiorcicyclolic acid |
| 3,5-dimethylorsellinic acid (DMOA) |
| Geranyl pyrophosphate (GPP) |
| Olivetolic acid |
| Perrottetinene |
| Pyripyropene A |
| Tetrahydrocannabinolic acid (THCA) |
Biogeographical and Ecological Factors Influencing Natural Abundance
This compound has a unique chemotaxonomic distribution, having been identified in organisms from different biological kingdoms, specifically in a fungus and a plant. Its natural occurrence was first reported in the fungus Cylindrocarpon olidum researchgate.netnih.gov. Later research also identified it as a natural product in the plant Rhododendron anthopogonoides nih.gov. This distribution is noteworthy as phytocannabinoids are typically associated with the plant genus Cannabis, yet this compound is one of the few found outside of this plant family researchgate.net.
The presence of this compound in both the Fungi and Plantae kingdoms suggests potential convergent evolution of biosynthetic pathways. The synthesis of such specialized metabolites in distantly related organisms is a topic of significant scientific interest.
Natural Sources of this compound
| Biological Kingdom | Organism | Reference |
|---|---|---|
| Fungi | Cylindrocarpon olidum | researchgate.netnih.gov |
| Plantae | Rhododendron anthopogonoides | nih.gov |
Detailed research specifically investigating the biogeographical and ecological factors that influence the natural abundance of this compound is limited. General studies on other plants show that environmental variables such as temperature, humidity, light intensity, and soil composition can significantly alter the concentration of bioactive compounds nih.gov. Agronomic practices, including nutrient availability and the use of biostimulants, also impact the chemical profile of plants nih.gov. However, specific data correlating these factors to this compound production in Rhododendron anthopogonoides or Cylindrocarpon olidum are not extensively documented.
From an ecological perspective, this compound has been identified as an active component in Cylindrocarpon olidum cultures that antagonized various other fungi nih.gov. Further studies confirmed its antifungal activity, and also revealed antibiotic properties against gram-positive bacteria and toxicity to nematodes nih.gov. This suggests that its production may be influenced by interactions with competing or pathogenic organisms in its environment, serving as a chemical defense mechanism.
Ecological Role of this compound from Cylindrocarpon olidum
| Activity | Target Organisms | Reference |
|---|---|---|
| Antifungal | Various fungi | nih.gov |
| Antibiotic | Gram-positive bacteria | nih.gov |
| Toxic | Nematodes | nih.gov |
Advanced Biosynthetic Pathways and Enzymatic Mechanisms
Precursor Pathways and Early-Stage Enzyme Catalysis
The assembly of the core structure of cannabiorcichromenic acid relies on the convergence of two major metabolic routes: the polyketide pathway and the isoprenoid biosynthesis pathway.
The foundation of the phenolic ring system in cannabinoids is established through the polyketide pathway. nih.gov In the well-studied biosynthesis of pentyl cannabinoids like cannabichromene (B1668259), this process yields olivetolic acid (OA). encyclopedia.pub This synthesis is initiated when a starter molecule, hexanoyl-CoA, is sequentially condensed with three molecules of malonyl-CoA. nih.govderleme.gen.tr This series of condensations is catalyzed by a type III polyketide synthase (PKS). derleme.gen.tracs.org
In Cannabis sativa, this PKS is specifically identified as tetraketide synthase (TKS), which produces a linear polyketide intermediate. nih.govnih.gov This intermediate is then cyclized to form the resorcinolic acid core. This crucial cyclization and aromatization step is catalyzed by a second enzyme, olivetolic acid cyclase (OAC), resulting in the formation of olivetolic acid. nih.govnih.govnih.gov
For this compound, which features a methyl side chain instead of a pentyl one, the fundamental pathway is analogous but utilizes a different starter unit. The biosynthesis of its direct precursor, orsellinic acid (also known as orcinol (B57675) acid), involves an orcinol synthase (ORS). encyclopedia.pubresearchgate.net This enzyme catalyzes the condensation of acetyl-CoA (as the starter unit) with three molecules of malonyl-CoA. researchgate.net The resulting tetraketide is then cyclized, likely with the involvement of a cyclase enzyme, to produce orsellinic acid, the specific resorcinol (B1680541) intermediate for this compound. encyclopedia.pubresearchgate.net
The second essential precursor, geranyl pyrophosphate (GPP), is an isoprenoid synthesized via the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govresearchgate.netbsmiab.org This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and proceeds through a series of enzymatic steps to produce the five-carbon building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govmdpi.com Geranyl pyrophosphate synthase then catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the ten-carbon monoterpene, GPP. nih.govnih.gov
The convergence of the polyketide and MEP pathways occurs during the alkylation step. Aromatic prenyltransferase (PT) enzymes catalyze the attachment of the geranyl group from GPP to the resorcinol intermediate. nih.govnih.gov In the case of this compound, the substrate is orsellinic acid. The prenyltransferase facilitates the formation of a C-C bond between GPP and orsellinic acid, yielding cannabigerorcinic acid, the direct precursor to this compound. nih.gov In Cannabis sativa, this reaction is catalyzed by enzymes such as CsPT4, which attaches GPP to olivetolic acid to form cannabigerolic acid (CBGA). nih.govmdpi.com Similar enzymatic activity is presumed to be responsible for the formation of cannabigerorcinic acid in organisms that produce it, such as Rhododendron species. encyclopedia.pubnih.gov
Table 1: Key Enzymes in Precursor Biosynthesis
| Enzyme | Abbreviation | Function | Pathway |
|---|---|---|---|
| Orcinol Synthase | ORS | Catalyzes the condensation of acetyl-CoA and malonyl-CoA to form the polyketide backbone of orsellinic acid. researchgate.net | Polyketide |
| Olivetolic Acid Cyclase | OAC | Catalyzes the cyclization and aromatization of the linear polyketide to form the resorcinol ring. nih.govnih.gov | Polyketide |
| Geranyl Pyrophosphate Synthase | GPPS | Catalyzes the condensation of IPP and DMAPP to form GPP. nih.govmdpi.com | MEP Pathway |
| Aromatic Prenyltransferase | PT | Catalyzes the alkylation of the resorcinol intermediate (orsellinic acid) with GPP to form cannabigerorcinic acid. nih.govfrontiersin.org | Meroterpenoid |
Cannabichromenic Acid Synthase (CBCAS) and Oxidocyclization
The final and defining step in the biosynthesis of this compound is the conversion of its linear precursor, cannabigerorcinic acid, into the final cyclic product. This transformation is accomplished by a specific oxidocyclase enzyme.
The enzyme responsible for forming the chromene ring is cannabichromenic acid synthase (CBCAS). encyclopedia.pubuniprot.org In Cannabis sativa, the CBCAS gene has been identified and characterized. nih.govgoogle.comoup.com It consists of an intronless open reading frame and encodes a polypeptide with a predicted molecular mass of around 71 kDa. nih.govnih.gov CBCAS is a member of the berberine (B55584) bridge enzyme (BBE)-like family of flavoproteins and requires a Flavin Adenine Dinucleotide (FAD) cofactor for its activity. derleme.gen.trgoogle.com
Gene expression studies in Cannabis have shown that while CBCAS transcript levels are generally lower than those for THCA synthase or CBDA synthase, they are present and stable across various genotypes, suggesting a consistent, albeit minor, role in the plant's cannabinoid profile. nih.govmdpi.com The CBCAS enzyme exhibits a high degree of sequence identity with THCA synthase, at approximately 92-96% on the amino acid and nucleotide levels, respectively. encyclopedia.pubmdpi.comcdnsciencepub.com Despite this similarity, small differences in their amino acid sequences are responsible for their distinct product specificities. cdnsciencepub.com Enzymes with CBCAS activity have also been identified in other organisms, including bacteria, demonstrating a conserved biochemical function across different life kingdoms. nih.gov
CBCAS catalyzes the stereoselective oxidative cyclization of the geranyl moiety of its substrate to form a chromene ring. encyclopedia.pubcdnsciencepub.com The reaction mechanism is an oxidocyclization process dependent on the FAD cofactor. derleme.gen.trgoogle.com
The process is initiated by a hydride transfer from the substrate (cannabigerorcinic acid) to the FAD cofactor, which becomes reduced to FADH2. google.com This abstraction creates a carbocation intermediate. This intermediate then undergoes an intramolecular cyclization, where the phenolic oxygen attacks the carbocation, leading to the formation of the characteristic pyran ring fused to the aromatic core. mcnutraceuticals.com This creates the chromene structure of cannabichromenic acid. Finally, the reduced FADH2 cofactor is re-oxidized back to FAD by molecular oxygen, producing hydrogen peroxide (H₂O₂) as a byproduct. encyclopedia.pubgoogle.comencyclopedia.pub This final step regenerates the enzyme for the next catalytic cycle. The entire process results in the conversion of the linear precursor into the cyclic this compound. mcnutraceuticals.com
Theoretical Models of Reaction Intermediates (e.g., ortho-Quinone Methides)
The biosynthesis of many cannabinoids, including cannabichromenic acid, is proposed to proceed through highly reactive intermediates known as ortho-quinone methides (o-QMs). nih.govresearchgate.netnih.gov These intermediates are generated through the enzymatic oxidation of a phenolic precursor. nih.govmdpi.com In the case of cannabinoid synthases like CBCAS, the reaction is initiated by the oxidation of cannabigerolic acid (CBGA). nih.gov
The proposed mechanism for CBCA synthase involves the formation of an o-QM intermediate from CBGA. nih.gov This is followed by an intramolecular [4+2] cycloaddition (hetero-Diels-Alder reaction) to form the characteristic chromene ring of CBCA. nih.govresearchgate.net This mechanism is distinct from the pathways leading to THCA and CBDA, which also involve o-QM intermediates but undergo different subsequent cyclization reactions. nih.gov
Computational models have been employed to study the reaction sequence from the o-QM of CBGA to the final cannabinoid products. cuny.edu These studies provide insights into the energetics and feasibility of the proposed reaction pathways. For instance, calculations have been used to examine the mechanism of THC formation from its corresponding o-QM intermediate, highlighting the complexity of these reactions. cuny.edu
Ortho-quinone methides are highly polarized and reactive species, making them susceptible to nucleophilic attack at the exocyclic carbon and electrophilic attack at the oxygen. nih.gov Their high reactivity is a key feature that allows for the efficient construction of complex natural product scaffolds. nih.govsioc-journal.cn However, this reactivity also presents challenges for synthetic chemists, as o-QMs can be unstable and prone to polymerization or the formation of unwanted byproducts. nih.govchim.it Nature has evolved enzymes that can generate and control the reactivity of o-QMs with high chemo-, regio-, and stereoselectivity. nih.gov
The involvement of o-QM intermediates is not unique to cannabinoid biosynthesis. They are implicated in the formation of a variety of natural products in plants, fungi, and bacteria. nih.govresearchgate.net For example, daurichromenic acid, a structurally related meroterpenoid with anti-HIV properties, is also synthesized via an o-QM intermediate. nih.gov
| Intermediate | Precursor | Proposed Role | Subsequent Reaction |
| ortho-Quinone Methide of CBGA | Cannabigerolic acid (CBGA) | Key reactive intermediate in cannabinoid biosynthesis. nih.govresearchgate.net | Intramolecular [4+2] cycloaddition (hetero-Diels-Alder) to form the chromene ring of CBCA. nih.govresearchgate.net |
| ortho-Quinone Methide of Grifolic Acid | Grifolic acid | Intermediate in the biosynthesis of daurichromenic acid. nih.gov | Cyclization to form the chromene moiety. nih.gov |
Heterologous Biosynthesis and Synthetic Biology Approaches
Recombinant Production in Microbial Hosts (e.g., Saccharomyces cerevisiae, Escherichia coli, Aspergillus oryzae)
The production of this compound and other cannabinoids in heterologous hosts offers a promising alternative to extraction from plant sources, which can be inefficient and yield low quantities of rare cannabinoids. mdpi.commanchester.ac.uk Synthetic biology approaches have enabled the engineering of various microorganisms to produce these compounds. mdpi.com
Saccharomyces cerevisiae (baker's yeast) has been a popular choice for the heterologous production of cannabinoids due to its well-characterized genetics, robustness, and ease of genetic manipulation. nih.govmdpi.com Researchers have successfully engineered S. cerevisiae to produce cannabinoid precursors like olivetolic acid and the central intermediate cannabigerolic acid (CBGA). researchgate.net In 2019, a landmark study demonstrated the total biosynthesis of THCA and CBDA from simple sugars in yeast. mdpi.com This involved introducing and optimizing the entire cannabinoid biosynthetic pathway into the yeast's metabolism. mdpi.com The production of CBGA in S. cerevisiae has been achieved with titers reaching up to 510.32 mg/L in engineered strains. researchgate.net
Escherichia coli is another widely used microbial host for heterologous biosynthesis due to its rapid growth and the availability of extensive genetic tools. nih.govpnnl.gov While the production of complex plant secondary metabolites in bacteria can be challenging, progress has been made in producing cannabinoid precursors in E. coli. manchester.ac.uk Researchers have successfully expressed the initial enzymes of the cannabinoid pathway, tetraketide synthase (TKS) and olivetolic acid cyclase (OAC), to produce olivetolic acid. manchester.ac.uk Furthermore, the identification and use of a prenyltransferase from Aspergillus terreus (AtaPT) has enabled the in vivo production of CBG in E. coli. nih.gov
Aspergillus oryzae , a filamentous fungus with a long history of use in industrial fermentation, is also being explored as a cell factory for producing secondary metabolites. researchgate.netnih.gov Its robust hydrolytic enzyme secretion system and the ability to synthesize a variety of compounds make it an attractive host. researchgate.net While specific reports on this compound production in A. oryzae are not detailed in the provided context, the organism's potential for producing other complex molecules like L-malic acid and kojic acid suggests its suitability for cannabinoid biosynthesis. uu.nlfrontiersin.orgnih.gov
| Microbial Host | Key Advantages | Examples of Produced Cannabinoids/Precursors |
| Saccharomyces cerevisiae | Well-characterized genetics, robust, GRAS status. nih.govmdpi.commdpi.com | Olivetolic acid, CBGA, THCA, CBDA. mdpi.comresearchgate.net |
| Escherichia coli | Rapid growth, extensive genetic tools. nih.govpnnl.gov | Olivetolic acid, CBGA, CBG. manchester.ac.uknih.gov |
| Aspergillus oryzae | Robust secretion system, industrial fermentation history. researchgate.netnih.gov | Potential host for cannabinoid production. researchgate.netnih.gov |
Metabolic Engineering Strategies for Enhanced Yield and Specificity
To improve the production of this compound and other cannabinoids in heterologous hosts, various metabolic engineering strategies are employed. These strategies aim to increase the supply of precursors, optimize enzyme activity, and direct metabolic flux towards the desired product. frontiersin.orgmdpi.com
One key strategy is to target precursor synthesizing genes . frontiersin.org The biosynthesis of cannabinoids requires a steady supply of precursors from the polyketide pathway (e.g., hexanoyl-CoA and malonyl-CoA) and the isoprenoid pathway (e.g., geranyl diphosphate (B83284) or GPP). nih.govmdpi.comnih.gov Engineering the host's metabolism to overproduce these precursors can significantly enhance the yield of the final cannabinoid product. frontiersin.org For example, in E. coli, upregulating the availability of GPP and malonyl-CoA was crucial for the in vivo production of CBG. nih.gov
Enzyme engineering is another important approach to improve the catalytic efficiency and specificity of the biosynthetic enzymes. mdpi.comresearchgate.net This can involve site-directed mutagenesis to alter the active site of an enzyme, thereby improving its affinity for a specific substrate or changing its product profile. For instance, mutations in the aromatic prenyltransferase StNphB from Streptomyces sp. strain CL190 led to improved thermal stability and a significant increase in CBGA production in E. coli. mdpi.com
Balancing the expression levels of the different genes in the biosynthetic pathway is critical to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flow towards the target compound. pnnl.gov This can be achieved using different promoters of varying strengths or by altering the copy number of the genes. mdpi.com
Compartmentalization of the biosynthetic pathway within the cell can also enhance production. By targeting enzymes to specific organelles, such as the peroxisomes in yeast, the local concentration of substrates and enzymes can be increased, leading to higher reaction rates. researchgate.net
Gene attenuation , which involves reducing rather than eliminating the expression of certain genes, can be used to fine-tune metabolic pathways. mdpi.com This is particularly useful for controlling the flux at branch points in the metabolism, ensuring that resources are directed towards the desired product without completely shutting down essential pathways. mdpi.com
| Strategy | Description | Example |
| Targeting Precursor Genes | Increasing the expression of genes involved in the synthesis of precursors like GPP and malonyl-CoA. frontiersin.org | Overexpression of GPP synthase to increase the supply for CBGA synthesis. frontiersin.org |
| Enzyme Engineering | Modifying enzymes through mutagenesis to improve activity, specificity, or stability. mdpi.comresearchgate.net | Mutation of the prenyltransferase StNphB to increase CBGA production in E. coli. mdpi.com |
| Pathway Balancing | Optimizing the expression levels of pathway genes to prevent bottlenecks and toxic intermediate accumulation. pnnl.gov | Using promoters of different strengths to control enzyme levels. |
| Compartmentalization | Targeting enzymes to specific cellular compartments to increase local substrate and enzyme concentrations. researchgate.net | Guiding the mevalonate (B85504) pathway and prenyltransferase to peroxisomes in S. cerevisiae. researchgate.net |
| Gene Attenuation | Reducing the expression of competing pathway genes to redirect metabolic flux. mdpi.com | Downregulating a competing pathway to increase the availability of a precursor for cannabinoid synthesis. |
Combinatorial Biosynthesis for Novel Analog Generation
Combinatorial biosynthesis is a powerful synthetic biology strategy that leverages the promiscuity of biosynthetic enzymes to create novel, "unnatural" compounds that are not found in nature. mdpi.comencyclopedia.pub This approach involves combining genes from different organisms or feeding non-native substrates to an engineered host to generate a diverse library of analogs. encyclopedia.pubencyclopedia.pub
The inherent promiscuity of some enzymes in the cannabinoid biosynthetic pathway, such as olivetol (B132274) synthase and certain cannabinoid synthases, makes them ideal candidates for combinatorial biosynthesis. nih.govmdpi.com By providing alternative fatty acid starter units, researchers have been able to produce cannabinoid precursors with different alkyl side chains. nih.gov For example, feeding various fatty acids to transgenic Nicotiana benthamiana plants expressing cannabinoid pathway enzymes resulted in the production of novel cannabinoid precursor derivatives. nih.gov
Similarly, the prenyltransferase step offers opportunities for generating diversity. Aromatic prenyltransferases from different sources can be screened for their ability to accept various polyphenol and isoprenoid substrates, leading to the formation of new prenylated compounds. encyclopedia.pubencyclopedia.pub
Furthermore, the downstream cannabinoid synthases can be engineered or sourced from different organisms to catalyze novel cyclization reactions. The discovery of cannabinoid-like molecules in organisms other than Cannabis, such as fungi and liverworts, expands the toolkit of enzymes available for combinatorial biosynthesis. nih.govescholarship.orgencyclopedia.pub For instance, the use of a prenyltransferase from Aspergillus terreus in E. coli demonstrates the potential of combining enzymes from different kingdoms of life to create new biosynthetic pathways. nih.gov
This approach not only allows for the production of known rare cannabinoids but also opens the door to creating entirely new molecules with potentially unique and valuable biological activities. mdpi.com The generation of these novel analogs provides a rich chemical space for drug discovery and development. mdpi.com
Chemical Synthesis and Derivatization Methodologies
Total Synthesis Routes to Cannabiorcichromenic Acid and Analogs
The total synthesis of this compound and its analogs presents a significant challenge to organic chemists, primarily centered around the construction of the core heterocyclic system and the control of stereochemistry.
Strategies for Constructing the 2H-Chromene Core
The 2H-chromene ring system is a key structural feature of cannabichromene-type cannabinoids. Several synthetic strategies have been developed to construct this heterocyclic core.
One of the most classic and straightforward methods for creating the chromene system is the tandem Knoevenagel condensation followed by an electrocyclic reaction between a resorcinol (B1680541) derivative and an α,β-unsaturated aldehyde, such as citral. researchgate.net The reaction conditions, particularly the choice of base or acid catalyst, significantly influence the reaction's course and yield. researchgate.net For instance, the use of pyridine (B92270) as a base can lead to the formation of cannabicyclol (B1214379) and cannabicitran (B163044) as byproducts. researchgate.net
More contemporary approaches often involve transition-metal catalysis. Palladium-catalyzed methods, such as the Suzuki-Miyaura coupling, have been employed to construct the biaryl framework, which is then followed by an oxa-Michael reaction to form the pyran ring. chim.it Another innovative strategy involves a palladium-catalyzed tandem reaction of β-(2-bromophenyl)-α,β-unsaturated carbonyl compounds with 2-hydroxyphenylboronic acid. chim.it Additionally, iridium-mediated photoredox radical cyclization has emerged as a modern technique for furnishing the benzo[c]chromene core. chim.it
Biocatalytic approaches also offer a promising alternative for the synthesis of the chromene core. Marine bacterial flavoenzymes, such as Clz9 and Tcz9, have been shown to perform oxidative cyclization on phytocannabinoid precursors to efficiently generate cannabichromene (B1668259) scaffolds. nih.gov These enzymes are robust and can function in bacterial hosts like Escherichia coli, enabling the fermentative production of cannabichromenic acid from cannabigerolic acid (CBGA). nih.gov
Regioselective and Stereoselective Synthetic Challenges
Achieving regioselectivity and stereoselectivity is a critical aspect of synthesizing this compound and its analogs. The prenylation of the resorcinol core is a key step where regioselectivity becomes crucial. nih.gov
Stereoselectivity is a major consideration in the cyclization step that forms the chromene ring. While the classic citral-olivetol reaction is not inherently stereoselective, leading to a racemic mixture of cannabichromene, enzymatic syntheses can offer high stereocontrol. researchgate.net For example, the daurichromenic acid (DCA) synthase from Rhododendron dauricum produces a single enantiomer of daurichromenic acid, suggesting that the cyclization occurs within the enzyme's active site. escholarship.org This enzyme has also shown activity with cannabigerorcinic acid to produce this compound. escholarship.org
Modern synthetic methods are continuously being developed to address these challenges. For instance, remote-carbonyl-directed palladium-catalyzed reactions have been shown to enable stereoselective synthesis of complex olefins. researchgate.net Similarly, novel nickel-catalyzed C-H glycosylation reactions have demonstrated high regioselectivity and excellent α-selectivity. rsc.org The development of such selective catalytic systems is paramount for the efficient and controlled synthesis of specific stereoisomers of this compound and its derivatives.
Preparation of Structural Analogs and Derivatives for Research Applications
The synthesis of structural analogs and derivatives of this compound is essential for exploring structure-activity relationships and for developing new research tools.
Researchers have synthesized a variety of analogs by modifying different parts of the molecule. For example, cannabinoid lactones have been created by substituting the C-ring of the cannabinoid scaffold with a seven-membered lactone to potentially improve pharmacokinetic properties. nih.gov The synthesis of these analogs often starts from a common intermediate, which is then subjected to a series of reactions to introduce the desired modifications. For instance, the Wittig olefination has been used to modify the C-9 position of the cannabinoid core. chemrxiv.org
Solid-phase synthesis has also been explored as a combinatorial approach to generate libraries of chromene cannabinoids. researchgate.net This technique allows for the rapid production of a diverse set of analogs by starting with immobilized salicylaldehydes. researchgate.net Furthermore, the derivatization of phytocannabinoids through the incorporation of non-natural precursors like various fatty acids can diversify their functionality. nih.gov
Functional Group Derivatization for Enhanced Analytical Characterization
Derivatization of functional groups is a crucial technique for improving the analytical characterization of this compound, particularly for methods like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).
Phytocannabinoids, especially the acidic forms like CBCA, can be thermally unstable and may decarboxylate at the high temperatures used in GC analysis. colostate.edu Derivatization of the carboxylic acid and phenolic hydroxyl groups can increase the thermal stability and volatility of the analyte, leading to more reliable and reproducible results. colostate.edu Silylation is a common derivatization technique used for this purpose.
For LC-MS analysis, derivatization can enhance ionization efficiency, which is often low for neutral compounds like cannabinoids. ddtjournal.com Reagents that introduce a chargeable moiety into the molecule are particularly useful. For example, dansyl chloride can be used to derivatize phenolic hydroxyl groups, introducing a dimethylamino group that improves ionization. ddtjournal.com Similarly, other reagents can target ketone or aldehyde functionalities if present in an analog. ddtjournal.com The combination of chemical derivatization with instrumental analysis provides a powerful tool for the sensitive and specific quantification of functional groups. fraunhofer.de
A novel method involves the derivatization of multiple functional groups (amino, carboxyl, and phenolic hydroxyl groups) simultaneously, which can significantly improve the hydrophobicity and basicity of the amino acids, leading to enhanced detection by LC-MS/MS. rsc.org While developed for amino acids, this principle of multi-group derivatization could be adapted for the comprehensive analysis of cannabinoids and their metabolites.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for isolating Cannabiorcichromenic acid from complex botanical matrices and for assessing its purity. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from other related cannabinoids and plant constituents.
High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of acidic cannabinoids, as it allows for their separation without the need for derivatization, which can cause decarboxylation. um.edu.mtcannabissciencetech.comum.edu.mt For a minor cannabinoid like this compound, developing a robust HPLC method is crucial for both its initial isolation and subsequent purity verification.
The standard approach involves reversed-phase HPLC, where a nonpolar stationary phase is paired with a polar mobile phase.
Typical HPLC Parameters for Cannabinoid Acid Analysis:
Column: A C18 column is most commonly used for the separation of cannabinoids. um.edu.mt
Mobile Phase: A gradient elution using a mixture of water (often with a formic acid modifier to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. um.edu.mt
Detection: A Diode-Array Detector (DAD) or a UV detector is frequently employed, as cannabinoids possess chromophores that absorb light in the UV spectrum. cannabissciencetech.comum.edu.mt
The retention time of this compound under specific conditions would be unique, allowing for its separation from other cannabinoid acids such as Cannabigerolic acid (CBGA) and Cannabichromenic acid (CBCA). um.edu.mtresearchgate.net Purity assessment is conducted by analyzing the resulting chromatogram for the presence of a single, well-defined peak at the expected retention time.
| Compound Type | Typical Stationary Phase | Typical Mobile Phase | Common Detector |
|---|---|---|---|
| Acidic Cannabinoids | Reversed-Phase C18 | Acetonitrile/Water with 0.1% Formic Acid | DAD or UV (e.g., at 275 nm) |
Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomic Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for metabolomic studies, offering high sensitivity and selectivity for detecting and quantifying minor cannabinoids within a complex biological sample. labrulez.comyoutube.com In the context of this compound, untargeted LC-MS-based metabolomics would enable its identification in plant extracts and provide insights into its biosynthetic pathways by profiling related metabolites. nih.gov
The LC component separates the compounds as described in the HPLC section. The eluent from the LC column is then introduced into a mass spectrometer. youtube.com The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing highly specific detection. scienceready.com.au This technique is particularly powerful for distinguishing between isomers and identifying novel or low-abundance compounds that may not be detectable by UV alone.
Preparative Chromatography for Compound Purification
Once an analytical method has been developed, preparative chromatography is used to purify larger quantities of the target compound. interchim.comsorbtech.com This process is essential for obtaining a sufficient amount of pure this compound for detailed spectroscopic analysis and further research. The principles are similar to analytical HPLC, but it utilizes larger columns with a greater loading capacity. sorbtech.comchromatographyonline.com
Flash chromatography is a common initial purification step, often followed by preparative HPLC for final high-purity polishing. chromatographyonline.com The fractions collected from the preparative column are typically analyzed by analytical HPLC to confirm the purity of the isolated compound. nih.govnih.gov
Spectroscopic Elucidation Techniques
Following isolation and purification, spectroscopic techniques are employed to determine the precise chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural elucidation of organic molecules. mdpi.com It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a full suite of NMR experiments would be required for an unambiguous structural assignment.
1D NMR (¹H and ¹³C): ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the types of carbon atoms present (e.g., aromatic, aliphatic, carbonyl). aocs.org
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular structure.
| NMR Experiment | Information Obtained | Application to this compound |
|---|---|---|
| ¹H NMR | Proton chemical shifts, integrations, and coupling constants. | Identifies aromatic, vinyl, and aliphatic protons. |
| ¹³C NMR | Carbon chemical shifts. | Identifies aromatic, olefinic, and carboxyl carbons. |
| COSY | Shows ¹H-¹H spin-spin coupling networks. | Establishes connectivity of adjacent protons in the alkyl side chain. |
| HSQC | Correlates directly bonded ¹H and ¹³C nuclei. | Assigns protons to their respective carbons. |
| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). | Connects molecular fragments, like the orcinol (B57675) ring to the chromene moiety. |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis for Molecular Formula and Substructure Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which allows for the determination of the molecular formula of the compound. nih.gov This is a critical step in confirming the identity of a newly isolated natural product like this compound.
Tandem mass spectrometry (MS/MS) is then used to perform fragmentation analysis. The parent ion is selected and fragmented, and the masses of the resulting fragment ions are measured. nih.gov The fragmentation pattern serves as a "molecular fingerprint" and provides valuable information about the compound's substructures. scienceready.com.au For a carboxylic acid, a characteristic fragmentation is the loss of a carboxyl group as carbon dioxide (a neutral loss of 44 Da). libretexts.org Analysis of these fragments helps to confirm the proposed structure derived from NMR data. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Fingerprinting
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, serves as a powerful, non-destructive tool for the identification of functional groups and the creation of a unique molecular "fingerprint" for a compound. spectroscopyonline.commdpi.comamericanpharmaceuticalreview.com These techniques probe the vibrational and rotational energies of molecules, providing insights into their chemical structure.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies at which a molecule absorbs radiation are characteristic of its specific functional groups. For a molecule like this compound, IR spectroscopy can be used to identify key structural features.
Key functional groups and their expected IR absorption ranges include:
O-H stretch (from carboxylic acid and phenol): A broad absorption band is anticipated in the region of 3300-2500 cm⁻¹.
C-H stretch (from alkyl and aromatic groups): Strong absorptions are expected between 3000-2850 cm⁻¹ for alkane-like C-H bonds and 3100-3000 cm⁻¹ for aromatic C-H bonds. lumenlearning.comlibretexts.orglibretexts.org
C=O stretch (from carboxylic acid): A strong, sharp absorption peak is characteristic of the carbonyl group, typically appearing in the 1730-1700 cm⁻¹ region. uc.edu
C=C stretch (from aromatic ring and alkene): Absorptions in the 1600-1475 cm⁻¹ range are indicative of the aromatic ring, while the alkene C=C stretch would appear around 1680-1640 cm⁻¹. lumenlearning.comlibretexts.org
C-O stretch (from ether, phenol, and carboxylic acid): These bonds typically show strong absorptions in the 1300-1000 cm⁻¹ region. uc.edu
The collection of all absorption bands in an IR spectrum provides a unique fingerprint that can be used to identify this compound and distinguish it from other related cannabinoids.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. spectroscopyonline.commdpi.comamericanpharmaceuticalreview.com While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy provides excellent information on non-polar functional groups and symmetric bond vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the C=C bonds of the aromatic ring and the terpene moiety, as well as the C-C backbone. The combination of both IR and Raman spectra provides a more complete vibrational profile of the molecule. The specific spectral region of 1550–1900 cm⁻¹ in Raman spectroscopy can be particularly useful for identity testing of pharmaceutical ingredients. spectroscopyonline.com
Table 1: Hypothetical Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Phenolic O-H | Stretch | 3500-3200 (broad) | Weak |
| Carboxylic Acid O-H | Stretch | 3300-2500 (very broad) | Weak |
| Aromatic C-H | Stretch | 3100-3000 | Strong |
| Alkyl C-H | Stretch | 3000-2850 | Strong |
| Carboxylic Acid C=O | Stretch | 1730-1700 | Medium |
| Aromatic C=C | Stretch | 1600-1475 | Strong |
| Alkene C=C | Stretch | 1680-1640 | Strong |
| C-O | Stretch | 1300-1000 | Medium |
Note: This table is illustrative and based on general frequency ranges for the expected functional groups. Actual experimental values would be required for confirmation.
Circular Dichroism (CD) Spectroscopy for Absolute Stereochemical Assignment
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. chiralabsxl.com This technique is invaluable for determining the absolute configuration of stereocenters within a molecule. chiralabsxl.com this compound contains a chiral center, and therefore, CD spectroscopy can be employed to elucidate its absolute stereochemistry.
The process typically involves comparing the experimental CD spectrum of the natural product with that of a known standard or with spectra predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT). lincoln.ac.uk The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores and auxochromes around the chiral center. For cannabinoids, electronic transitions of the aromatic chromophore are often the focus of CD studies. longdom.org
In the absence of a reference standard for this compound, an approach combining experimental CD data with quantum chemical calculations would be the most robust method for assigning the absolute configuration (R or S) of its chiral center. lincoln.ac.ukresearchgate.net
Table 2: Principles of Stereochemical Assignment using CD Spectroscopy
| Parameter | Description | Application to this compound |
| Chirality | The property of a molecule that is non-superimposable on its mirror image. | This compound possesses a chiral carbon, making it a suitable candidate for CD analysis. |
| Chromophore | The part of a molecule that absorbs light. | The substituted benzene (B151609) ring in this compound acts as the primary chromophore. |
| Cotton Effect | The characteristic change in optical rotatory dispersion and/or circular dichroism in the vicinity of an absorption band. | The sign (positive or negative) of the Cotton effect in the experimental spectrum can be correlated with a specific stereochemical configuration. |
| Exciton Coupling | An interaction between two or more chromophores in close proximity, leading to characteristic CD signals. | While less likely to be the primary method for a single chromophore system like this, it can be used for derivatives. chiralabsxl.com |
| Computational Modeling | Theoretical calculation of the CD spectrum for each possible enantiomer (R and S). | Comparison of the calculated spectra with the experimental spectrum allows for the assignment of the absolute configuration. lincoln.ac.uk |
Quantitative Analysis in Non-Clinical Biological or Plant Matrices
Accurate quantification of this compound in plant material is essential for understanding its biosynthesis, for chemotaxonomic studies, and for the standardization of botanical preparations.
Development and Validation of Robust Analytical Methods
The development and validation of a robust analytical method are critical for obtaining reliable quantitative data. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common techniques for the quantitative analysis of cannabinoids. d-nb.infocannabissciencetech.comnih.gov These methods are often coupled with diode-array detection (DAD) or mass spectrometry (MS).
A typical method development and validation process for quantifying this compound would involve:
Method Development:
Selection of Chromatographic Conditions: This includes choosing the appropriate stationary phase (e.g., C18 column), mobile phase composition (e.g., a gradient of water and acetonitrile with a modifier like formic acid), column temperature, and flow rate to achieve good separation of this compound from other cannabinoids and matrix components. d-nb.infonih.gov
Selection of a Detection Method: DAD can be used for quantification based on UV absorbance. For higher sensitivity and selectivity, LC-MS/MS is the preferred method. nih.gov
Method Validation: The developed method must be validated according to established guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity and Range: The demonstration that the detector response is directly proportional to the analyte concentration over a specific range.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Table 3: Key Parameters for a Validated Quantitative HPLC Method
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Linearity (r²) | ≥ 0.99 | Ensures a proportional response of the detector to analyte concentration. nih.gov |
| Accuracy (% Recovery) | 80-120% | Measures the trueness of the results. |
| Precision (% RSD) | ≤ 15% | Demonstrates the reproducibility of the method. nih.gov |
| Selectivity | No interfering peaks at the retention time of the analyte. | Confirms that the measured signal is solely from the analyte of interest. |
| LOD | Signal-to-Noise ratio of 3:1 | Defines the lowest detectable concentration. |
| LOQ | Signal-to-Noise ratio of 10:1 | Defines the lowest quantifiable concentration. |
Considerations for Sample Preparation and Matrix Effects
The complex nature of plant matrices requires careful sample preparation to extract the analyte of interest and remove interfering compounds. Matrix effects, which are the alteration of analyte ionization in the mass spectrometer due to co-eluting matrix components, are a significant challenge in LC-MS-based quantification. researchgate.net
Sample Preparation
The goal of sample preparation is to extract this compound from the plant material efficiently and with minimal co-extraction of interfering substances. Common steps include:
Homogenization: Grinding the plant material to a fine powder to ensure homogeneity and increase the surface area for extraction.
Extraction: Using a suitable solvent (e.g., methanol, ethanol, or acetonitrile) to extract the cannabinoids. Sonication or vortexing can be used to improve extraction efficiency.
Clean-up: This step is crucial to remove interfering compounds such as pigments, lipids, and waxes. Techniques like solid-phase extraction (SPE) or filtration are commonly employed.
Matrix Effects
Matrix effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. researchgate.net Strategies to mitigate matrix effects include:
Effective Sample Clean-up: As described above, to remove as many interfering compounds as possible.
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.
Use of an Internal Standard: An isotopically labeled version of the analyte is the ideal internal standard as it co-elutes and experiences similar matrix effects, thus correcting for any signal suppression or enhancement.
By carefully considering these factors, a reliable and accurate quantitative method for this compound in plant matrices can be developed and validated.
Mechanistic Investigations of Biological Interactions Non Clinical/in Vitro/ex Vivo Focus
Interactions with Microbial Systems
In Vitro Studies on Antibacterial Activity against Specific Pathogens
In vitro studies have demonstrated that Cannabiorcichromenic acid exhibits antibiotic properties, particularly against Gram-positive bacteria nih.gov. Research has identified this compound as an active component in cultures of Cylindrocarpon olidum that displays antagonistic effects on various microorganisms nih.gov. While the primary research has confirmed this antibacterial action, detailed data on the minimum inhibitory concentrations (MICs) against a wide range of specific Gram-positive pathogens are not extensively documented in the currently available literature. Further research is needed to quantify its potency against clinically relevant strains.
Proposed Molecular Mechanisms of Action in Bacterial Cells (e.g., Lipid Membrane Degradation, Nucleoid Alteration)
The precise molecular mechanisms by which this compound exerts its antibacterial effects have not been definitively established for the compound itself. However, studies on structurally related cannabinoid acids, such as cannabichromenic acid (CBCA), offer potential insights. Research on CBCA suggests a mechanism of action that involves the degradation of the bacterial lipid membrane and alteration of the bacterial nucleoid nih.govfrontiersin.org. It is plausible that this compound shares a similar mode of action due to structural similarities, but direct experimental evidence is required to confirm this hypothesis. The disruption of the cell membrane integrity is a common mechanism for various antimicrobial compounds.
Antifungal Properties and Efficacy in Model Organisms
This compound has been identified as a fungal antagonist nih.gov. Experiments with the purified acid have confirmed its antifungal activity nih.gov. The initial discovery stemmed from the observation that cultures of Cylindrocarpon olidum, which produce the acid, antagonized various other fungi nih.gov. The spectrum of fungal species susceptible to this compound and the effective concentrations for inhibition are areas that warrant more detailed investigation to understand its full potential as an antifungal agent.
Effects on Nematode Models
Toxic effects of this compound on nematodes have been reported nih.gov. This suggests a potential role for this compound as a nematicidal agent. As with its other biological activities, the initial findings highlight this toxicity, but comprehensive studies detailing the specific nematode species affected, the lethal concentrations (LC50), and the mechanism of toxicity in these model organisms are not yet available.
Enzymatic Activity Modulation and Biochemical Pathways (Non-Cannabinoid System)
Influence on Specific Non-Cannabinoid Related Enzymatic Pathways (e.g., soil enzymes, other plant/fungal enzymes)
There is currently a significant gap in the scientific literature regarding the specific influence of this compound on non-cannabinoid related enzymatic pathways in soil, plants, or fungi. While other cannabinoids and related compounds have been investigated for their effects on various enzyme systems, direct studies on this compound's modulatory role on enzymes such as soil hydrolases, plant metabolic enzymes, or fungal enzymes are yet to be conducted and reported. The potential for such interactions exists given the bioactive nature of the molecule, but remains an unexplored area of research.
Information regarding the chemical compound "this compound" is not available in the provided search results. Therefore, the requested article focusing on its specific biological interactions and roles cannot be generated.
The broader search terms related to plant secondary metabolites provided general information about the roles of these compounds in phytoprotection and ecological interactions. For instance, plant secondary metabolites are known to be involved in defending plants against herbivores and pathogens and can act as signaling molecules during stress conditions. nih.govmdpi.commdpi.com They contribute to a plant's response to both biotic and abiotic stresses, such as drought, temperature fluctuations, and pathogen attacks. mdpi.comnih.govnih.govfrontiersin.org The ecological significance of these metabolites lies in their mediation of interactions between plants and their environment. frontiersin.org
However, none of the search results contained specific information about this compound that would allow for the detailed analysis required by the requested article outline. Information on its enzyme-substrate interactions, its specific contributions to phytoprotection, or its effects in non-human, non-clinical cell lines is absent from the provided materials.
Q & A
Q. How can the chemical structure of cannabiorcichromenic acid (CCA) be validated using spectroscopic methods?
To confirm CCA's structure, combine UV-Vis spectroscopy (e.g., λmax at 252 nm in methanol ), high-resolution mass spectrometry (HRESITOFMS: m/z 281.1598 [M + Na]+ ), and ¹H/¹³C-NMR analysis. For example, the presence of characteristic proton signals (δ 6.59 for H-1′ and δ 5.47 for H-2′ in CDCl3) and carbon shifts (e.g., 78.3 ppm for C-1) should align with published data . Cross-validate findings using computational tools like density functional theory (DFT) to model NMR chemical shifts.
Q. What experimental designs are suitable for assessing CCA’s antibacterial activity?
Use standardized in vitro assays such as minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Include positive controls (e.g., ampicillin) and solvent controls to isolate CCA-specific effects. Ensure reproducibility by adhering to CLSI guidelines for broth microdilution and accounting for variables like pH, temperature, and inoculum size .
Q. How can researchers isolate CCA from natural sources like fungi or liverworts?
Employ bioassay-guided fractionation: extract plant/fungal material with methanol or ethanol, partition using solvents (e.g., hexane, ethyl acetate), and purify via column chromatography (silica gel or Sephadex LH-20). Monitor fractions using TLC and HPLC-UV, and confirm purity (>95%) via LC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in CCA’s reported bioactivity across studies?
Discrepancies may arise from differences in assay conditions (e.g., bacterial strains, culture media) or compound purity. Address these by:
- Conducting meta-analyses of published data to identify confounding variables .
- Replicating experiments under harmonized protocols (e.g., standardized MIC testing ).
- Performing dose-response curves to assess potency thresholds and cytotoxicity (e.g., verify non-toxicity at antibacterial concentrations via mammalian cell viability assays ).
Q. How can CCA’s biosynthesis pathway be elucidated in fungal hosts like Cylindrocarpon olidum?
Use multi-omics approaches:
- Transcriptomics : Identify genes upregulated during CCA production via RNA sequencing .
- Metabolomics : Map intermediates using LC-HRMS and isotopic labeling (e.g., ¹³C-glucose tracing) .
- Heterologous expression : Clone candidate genes (e.g., polyketide synthases) into Aspergillus or Saccharomyces for functional validation .
Q. What methodologies optimize CCA’s stability in formulation studies for therapeutic applications?
Evaluate degradation kinetics under varying conditions (pH, light, temperature) via accelerated stability testing (ICH guidelines). Use encapsulation techniques (e.g., liposomes or cyclodextrins) to enhance solubility and shelf-life. Characterize formulations using dynamic light scattering (DLS) and differential scanning calorimetry (DSC) .
Q. How can researchers address challenges in quantifying CCA in complex biological matrices (e.g., serum)?
Develop a validated LC-MS/MS method:
- Sample prep : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .
- Calibration : Spike matrix-matched standards to correct for ion suppression/enhancement .
- Validation : Assess linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%) per FDA guidelines .
Methodological Frameworks for Research Design
How to formulate hypothesis-driven research questions on CCA’s mechanism of action?
Apply the PICO framework :
Q. What statistical approaches are robust for analyzing clustered data in CCA dose-response studies?
Use mixed-effects models to account for repeated measurements (e.g., time-dependent bacterial growth). Apply post-hoc tests (e.g., Tukey’s HSD) for pairwise comparisons. Report effect sizes (Cohen’s d) and 95% confidence intervals .
Tables for Key Data
Table 1. Spectroscopic Data for CCA Validation
| Method | Key Observations |
|---|---|
| UV-Vis (MeOH) | λmax: 252 nm (logε = 1) |
| ¹H-NMR (CDCl3) | δ 6.59 (H-1′, d, J = 10.8 Hz) |
| HRESITOFMS | [M + Na]+: 281.1598 (C₁₂H₂₂NaO₂) |
Table 2. Antibacterial Activity of CCA
| Strain | MIC (µg/mL) | Cytotoxicity (IC50, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8.2 | >100 |
| Escherichia coli | 32.5 | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
